Product packaging for (R)-1-(Quinolin-6-yl)ethan-1-amine(Cat. No.:)

(R)-1-(Quinolin-6-yl)ethan-1-amine

Cat. No.: B13532918
M. Wt: 172.23 g/mol
InChI Key: AIHHJLBGHZOVRZ-MRVPVSSYSA-N
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Description

(R)-1-(Quinolin-6-yl)ethan-1-amine is a chiral amine derivative of the quinoline scaffold, a structure of exceptional significance in medicinal chemistry and drug discovery. The quinoline core is recognized as a privileged structure in pharmacology due to its versatile binding capabilities and wide range of biological activities . This specific (R)-configured enantiomer serves as a high-value building block for the synthesis of novel compounds, particularly in the development of targeted therapeutics. The primary research value of this compound lies in its application as a key synthetic intermediate for anticancer and anti-infective agents. Quinoline derivatives are extensively investigated for their anticancer potential, with mechanisms including topoisomerase I inhibition, similar to the natural product camptothecin, and others that can trigger apoptosis in cancer cells . Furthermore, the quinoline scaffold is a fundamental component in many antimalarial drugs, such as chloroquine and primaquine, making derivatives of this compound candidates for developing new treatments against parasitic diseases . The chiral center of this molecule allows researchers to explore stereospecific interactions with biological targets, which is crucial for optimizing potency and reducing off-target effects in lead compounds. This product is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies in a controlled laboratory environment. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B13532918 (R)-1-(Quinolin-6-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1R)-1-quinolin-6-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m1/s1

InChI Key

AIHHJLBGHZOVRZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)N=CC=C2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for R 1 Quinolin 6 Yl Ethan 1 Amine

Stereoselective Synthesis Approaches

The creation of a single desired enantiomer, such as (R)-1-(Quinolin-6-yl)ethan-1-amine, from a prochiral precursor like 1-(quinolin-6-yl)ethanone is a significant challenge in organic synthesis. Stereoselective approaches are essential to ensure high enantiomeric purity, which is often critical for biological activity. Methodologies such as transition metal-catalyzed asymmetric hydrogenation and enzyme-mediated biocatalysis have emerged as powerful tools for this purpose.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. It involves the addition of a hydrogen molecule across a double bond (e.g., a C=O bond in a ketone) using a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other. The primary precursor for synthesizing this compound via this route is 1-(quinolin-6-yl)ethanone.

Transition metal complexes based on iridium (Ir), ruthenium (Ru), and rhodium (Rh) are at the forefront of asymmetric hydrogenation catalysis. nih.govdicp.ac.cn These metals, when coordinated with chiral ligands, form highly effective catalysts capable of reducing the ketone group of 1-(quinolin-6-yl)ethanone or the C=N bond of a corresponding imine with high enantioselectivity.

Ruthenium (Ru) Systems: Chiral cationic ruthenium(II) complexes, particularly those with η⁶-arene and N-monosulfonylated diamine ligands, have proven to be highly effective for the asymmetric hydrogenation of quinoline (B57606) derivatives. nih.govliv.ac.uk These catalysts can operate efficiently in various solvents, including environmentally benign options like water and ionic liquids, and even under solvent-free conditions. nih.govdicp.ac.cn For instance, the hydrogenation of 2-alkyl quinolines using a cationic Ru-complex of (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) can achieve excellent enantioselectivity, often up to 99% enantiomeric excess (ee). pku.edu.cn

Iridium (Ir) Systems: Iridium catalysts, often paired with chiral diphosphine ligands and an iodine additive, are powerful tools for the asymmetric hydrogenation of quinolines. rsc.orgnih.gov Systems like [Ir(COD)Cl]₂ combined with ligands such as (S)-SegPhos have been used for the asymmetric transfer hydrogenation of quinolines using Hantzsch esters as a hydrogen source, achieving high enantioselectivity under mild conditions. dicp.ac.cn The use of Brønsted acids as activators can also enhance the reactivity of iridium-catalyzed hydrogenations. dicp.ac.cn

Rhodium (Rh) Systems: Rhodium complexes, such as those formed from [(Cp*RhCl₂)₂] and chiral ligands like Ts-dpen, are highly active for the asymmetric transfer hydrogenation (ATH) of quinolines in aqueous media. liv.ac.uk These reactions, using formate (B1220265) as a hydrogen source, are operationally simple and can provide excellent yields and enantioselectivities for a broad range of quinoline substrates. liv.ac.uk

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Quinoline Derivatives This table presents data for analogous substrates to illustrate catalyst performance.

Catalyst Precursor Ligand Substrate Example Conditions Yield ee (%) Reference
[RuCl₂(p-cymene)]₂ (R,R)-TsDAX 2-Methylquinoline MeOH, 50 atm H₂, 30 °C, 12h >99% 99 (S) pku.edu.cn
[Ir(COD)Cl]₂ (R)-MeO-Biphep 2-Methylquinoline Toluene, I₂, 30 atm H₂, RT, 48h 99% 94 (S) rsc.org
[(Cp*RhCl₂)₂] (1R,2R)-TsDPEN 2-Methylquinoline H₂O, HCOOH/HCOONa (pH 5), 40 °C, 6h 96% 97 (S) liv.ac.uk
Ru(η³-methallyl)₂(cod) PhTRAP 8-Methylquinoline Toluene, 50 atm H₂, 100 °C, 24h 88% 86

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. The ligand creates a chiral environment around the metal center, which is responsible for the stereochemical outcome of the reaction. nih.govthieme-connect.com

Diamine and Diphosphine Ligands: A wide array of chiral ligands has been developed. For Ru and Rh catalysts, N-sulfonylated diamines like TsDPEN are particularly prominent. nih.govliv.ac.uk Their effectiveness stems from the formation of a stable six-membered chelate ring and the specific spatial arrangement of substituents that dictate the approach of the substrate. For iridium catalysts, chiral diphosphine ligands such as MeO-Biphep, SegPhos, and those derived from spirobiindane-diol are frequently employed, demonstrating high efficacy even at very low catalyst loadings. rsc.orgnih.govdicp.ac.cn The enantioselectivity is often governed by subtle steric and electronic interactions, including CH/π attractions between the ligand and the substrate. nih.govdicp.ac.cn

Modular and Simplified Ligands: Recent research has also focused on simplifying ligand structures to create modular and easily accessible families of ligands. For example, simple alkane-diyl-based phosphine-amine-alcohol (P,N,O) ligands have been developed for iridium-catalyzed hydrogenations, where the presence of both NH and OH functionalities was found to be crucial for achieving high activity and enantioselectivity. mdpi.com The systematic variation of the ligand backbone and stereogenic elements allows for fine-tuning of catalyst performance. mdpi.commdpi.comnih.gov

While asymmetric hydrogenation is a powerful tool, its success can be highly dependent on the specific structure of the substrate. nih.govdicp.ac.cnpku.edu.cn

Substituent Effects: The position and electronic nature of substituents on the quinoline ring can significantly influence both the reactivity and the enantioselectivity of the hydrogenation. For many catalytic systems, 2-alkyl-substituted quinolines are excellent substrates, often yielding products with very high enantiomeric excess. pku.edu.cn However, substrates with substituents at other positions, such as the 6-position (relevant for 1-(quinolin-6-yl)ethanone), are also viable. dicp.ac.cnnih.gov Research has shown that various 6-substituted quinolines can be hydrogenated with good to excellent results, although electronic properties of the substituent can modulate the outcome. nih.gov

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with remarkable specificity and efficiency under mild, environmentally friendly conditions. mdpi.com For the synthesis of this compound, enzyme-mediated asymmetric reduction of the ketone precursor or its corresponding imine offers a compelling alternative to traditional chemical methods.

Two key classes of enzymes are particularly relevant for this transformation: ω-transaminases (ω-TAs) and imine reductases (IREDs). illinois.edunih.gov

ω-Transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. illinois.edunih.gov To synthesize the (R)-enantiomer of the target amine, an (R)-selective ω-transaminase is required. nih.gov The reaction is highly stereospecific, often producing the chiral amine with >99% ee. illinois.edunih.gov A significant challenge in ω-TA catalysis can be an unfavorable reaction equilibrium; however, strategies such as using specific amine donors or removing the ketone by-product can drive the reaction toward completion. nih.govnih.gov The broad substrate scope and high selectivity of engineered ω-TAs have made them valuable tools in industrial pharmaceutical synthesis. mdpi.comnih.gov

Imine Reductases (IREDs): IREDs are NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of pre-formed imines or the reductive amination of ketones. nih.govnih.govresearchgate.net In a reductive amination pathway, the enzyme catalyzes the coupling of a ketone (1-(quinolin-6-yl)ethanone) with an amine source (like ammonia) to form an intermediate imine, which is then reduced in a highly stereoselective manner to the final chiral amine. nih.govresearchgate.net The discovery and engineering of new IREDs have expanded their synthetic utility, allowing for the production of a diverse range of primary, secondary, and tertiary chiral amines. nih.govmanchester.ac.uk The stereochemical outcome is dependent on the specific enzyme used, and sequence-activity relationships can be highly substrate-dependent. nih.gov

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis This table illustrates the general capability of these enzyme classes.

Enzyme Class Specific Enzyme Example Substrate Type Key Features Potential Outcome for Target Reference
ω-Transaminase (R)-selective ω-TA from Aspergillus terreus (AtATA) Prochiral Ketone Uses an amine donor to convert a ketone to a chiral amine. High enantioselectivity. High conversion to (R)-amine with >99% ee. nih.govnih.gov
ω-Transaminase Engineered (R)-selective ω-TA Prochiral Ketone Optimized for industrial processes, tolerates high substrate/donor concentrations. Efficient, scalable synthesis of (R)-amine. nih.gov
Imine Reductase (IRED) IRED from Amycolaptosis orientalis (AoIRED) Imine / Ketone + Amine Catalyzes reductive amination of ketones to yield chiral amines. High conversion and good to excellent ee for the (R)-amine. manchester.ac.uk
Imine Reductase (IRED) Reductive Aminase from Aspergillus oryzae (AspRedAm) Imine / Ketone + Amine Multifunctional catalyst for reductive amination or kinetic resolution. Can be engineered to favor the (R)-product with high stereoselectivity. manchester.ac.uk
Engineering of Biocatalysts for Enhanced Enantioselectivity

The asymmetric synthesis of chiral amines from their corresponding prochiral ketones is a powerful application of biocatalysis, particularly using ω-transaminases (ω-TAs). wiley.com For the synthesis of this compound, an (R)-selective transaminase is required to convert the precursor, 1-(Quinolin-6-yl)ethanone, into the desired chiral amine with high enantiomeric excess.

However, wild-type enzymes often exhibit limited activity and selectivity towards non-native or sterically demanding substrates like the quinoline-based ketone. nih.gov To overcome this, protein engineering techniques are employed to tailor the enzyme's properties. frontiersin.org The primary strategies include:

Directed Evolution: This process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved activity and enantioselectivity for the target substrate. nih.gov This approach mimics natural evolution in a laboratory setting.

Structure-Based Rational Design: With a known 3D structure of the enzyme, specific amino acid residues in the active site can be identified for mutation. nih.gov For a bulky substrate like 1-(Quinolin-6-yl)ethanone, residues that cause steric hindrance in the substrate-binding pocket are often targeted and replaced with smaller amino acids (e.g., alanine) to create more space. frontiersin.orgnih.gov

Substrate Walking and Modeling: This approach begins with engineering an enzyme for a smaller, structurally related substrate and gradually "walking" towards the more complex target. nih.govresearchgate.net For instance, an enzyme could first be optimized for acetophenone (B1666503) before being further modified for the larger 1-(Quinolin-6-yl)ethanone. Computational modeling helps predict beneficial mutations. nih.gov

The industrial synthesis of other chiral amines, such as Sitagliptin, has successfully demonstrated the power of this approach, where an enzyme with negligible initial activity was transformed into a highly efficient biocatalyst through extensive engineering. nih.govresearchgate.net A similar strategy could yield a bespoke (R)-transaminase for the efficient, green, and highly selective production of this compound. researchgate.net

Classical Resolution Techniques

Classical resolution remains a fundamental and widely used method for separating enantiomers from a racemic mixture. This involves converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated. libretexts.orgpbworks.com

This is the most common chemical resolution method for amines. libretexts.org The process involves reacting the racemic base, (±)-1-(Quinolin-6-yl)ethan-1-amine, with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. libretexts.org

(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

Because these diastereomeric salts have different solubilities in a given solvent, one salt will crystallize preferentially from the solution. pbworks.com This allows for its separation by filtration. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. pbworks.comlibretexts.org The success of this technique depends heavily on the choice of the resolving agent and the crystallization solvent. libretexts.org

Table 1: Common Chiral Resolving Agents for Racemic Amines
Chiral Acid Resolving AgentType
(+)-Tartaric AcidNaturally Occurring
(-)-Malic AcidNaturally Occurring
(-)-Mandelic AcidSynthetic
(+)-Camphor-10-sulfonic AcidSynthetic

Chromatographic methods offer a powerful alternative for the direct separation of enantiomers without chemical derivatization. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques used. nih.govrsc.org

The separation is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). rsc.org As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing one enantiomer to elute from the column before the other.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used for resolving a broad range of racemic compounds, including amines. nih.gov Supercritical Fluid Chromatography (SFC) is often preferred for preparative separations as it is faster, uses less organic solvent (employing supercritical CO2 as the main mobile phase), and can be more efficient than HPLC. selvita.com

Table 2: Typical Chiral Stationary Phases (CSPs) for Amine Resolution
CSP TypeCommon Trade NamesTypical Mobile Phase (SFC)
Polysaccharide (Cellulose-based)Chiralcel OD, Lux Cellulose-2CO₂ / Methanol (+ additive)
Polysaccharide (Amylose-based)Chiralpak AD, Lux Amylose-2CO₂ / Ethanol (+ additive)
Pirkle-type (Brush-type)Whelk-O 1CO₂ / Isopropanol (+ additive)

Non-Stereoselective Synthesis followed by Chiral Resolution

This strategy involves first synthesizing the racemic amine, (±)-1-(Quinolin-6-yl)ethan-1-amine, which is then separated into its constituent enantiomers using one of the resolution techniques described above.

A common and straightforward method for preparing the racemic amine is through the reductive amination of the corresponding ketone, 1-(Quinolin-6-yl)ethanone. epa.gov This reaction typically involves treating the ketone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) and a reducing agent.

The precursor ketone, 1-(Quinolin-6-yl)ethanone, can itself be synthesized through various established methods for functionalizing quinoline rings, such as a Friedel-Crafts acylation on the pre-formed quinoline scaffold.

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and reduced waste. acs.org Several one-pot strategies exist for the synthesis of the quinoline core itself, such as the Friedländer, Combes, or Doebner-von Miller reactions. nih.govrsc.org

These methods can be adapted to create quinoline-amine scaffolds by carefully selecting the starting materials. For example, a Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net By choosing reactants that already incorporate a protected or precursor amino group, it is theoretically possible to construct a complex quinoline-amine structure in a more streamlined fashion. While these strategies often focus on building the heterocyclic ring, their application demonstrates the potential for developing more integrated and atom-economical routes toward functionalized amine targets. frontiersin.orgnih.gov

Scalable and Sustainable Synthetic Protocols

The production of this compound on an industrial scale necessitates synthetic strategies that are not only high-yielding and economically viable but also adhere to the principles of sustainable and green chemistry. Key approaches to achieving this include asymmetric reductive amination of the corresponding ketone and innovative cascade reactions.

A primary and highly effective method for synthesizing this compound is the asymmetric reductive amination of 6-acetylquinoline (B1266891). This transformation can be achieved through various catalytic systems, including transition metal catalysis and biocatalysis, which are amenable to large-scale production.

Process Optimization for Industrial Feasibility

For any synthetic protocol to be considered for industrial application, rigorous process optimization is essential. This involves a multifaceted approach to maximize yield, minimize costs, and ensure operational safety and robustness.

One of the key strategies for the synthesis of chiral amines is catalytic transfer hydrogenation . This method avoids the use of high-pressure hydrogen gas, enhancing safety and simplifying the required infrastructure. For instance, cobalt-amido cooperative catalysis has been shown to be effective in the transfer hydrogenation of quinolines. researchgate.net The optimization of such a process for this compound would involve screening various parameters.

A representative optimization table for a catalytic transfer hydrogenation might look as follows:

EntryCatalyst (mol%)Hydrogen DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
11.0HCOOH/NEt₃Toluene80248592
20.5HCOOH/NEt₃Toluene80247891
31.0Isopropanol/KOHIsopropanol60369295
41.0HCOOH/NEt₃2-MeTHF80248893
50.75Isopropanol/KOHIsopropanol70309596

Another critical aspect of industrial feasibility is the development of continuous flow processes. Machine learning algorithms are increasingly being employed to accelerate the optimization of reaction parameters in continuous flow systems, leading to higher throughput and more consistent product quality. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented.

Biocatalysis stands out as a particularly green approach. The use of enzymes, such as transaminases or amine dehydrogenases, to catalyze the asymmetric amination of 6-acetylquinoline offers several advantages. These reactions are typically performed in aqueous media under mild conditions, exhibit high enantioselectivity, and reduce the need for heavy metal catalysts. The optimization of biocatalytic processes often involves screening for robust enzymes, pH and temperature control, and efficient cofactor regeneration systems.

The choice of solvents is another crucial element of green chemistry. Traditional syntheses of quinolines often utilize hazardous solvents. tandfonline.com Research has focused on replacing these with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents. tandfonline.comresearchgate.net For instance, the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst in water provides a greener alternative for the synthesis of quinoline derivatives. tandfonline.com

The development of recyclable catalysts is also a key area of focus. Heterogenizing homogeneous catalysts on solid supports or using magnetic nanoparticles allows for easy separation and reuse of the catalyst, reducing waste and cost.

A comparative table illustrating the application of green chemistry principles could be structured as follows:

Green Chemistry PrincipleConventional ApproachGreen Alternative for this compound SynthesisPotential Benefits
Use of Renewable FeedstocksPetroleum-based starting materialsSynthesis from bio-derived precursors (if available)Reduced carbon footprint
Atom EconomyMulti-step synthesis with protecting groupsCascade reactions (e.g., Povarov-reductive amination) nih.govdoi.orgHigher efficiency, less waste
Use of Safer SolventsChlorinated solvents (e.g., Dichloromethane)Water, Ethanol, 2-MeTHF tandfonline.comtandfonline.comReduced toxicity and environmental impact
CatalysisStoichiometric reagentsTransition metal catalysts (e.g., Co, Ru), Biocatalysts (e.g., Transaminases) researchgate.netHigher efficiency, lower waste, high enantioselectivity
Design for Energy EfficiencyHigh-temperature reactionsRoom temperature or mildly heated reactions, microwave-assisted synthesis tandfonline.comReduced energy consumption

Applications of R 1 Quinolin 6 Yl Ethan 1 Amine and Its Derivatives in Asymmetric Catalysis

As Chiral Ligands in Transition Metal-Catalyzed Reactions

(R)-1-(Quinolin-6-yl)ethan-1-amine stands as a versatile chiral scaffold for the creation of diverse ligands. Its primary amine group is readily amenable to modification, allowing for the synthesis of Schiff bases, amides, and phosphine-containing derivatives. These modified ligands can then coordinate with an array of transition metals, forming chiral catalysts that can impart high levels of enantioselectivity across a spectrum of chemical reactions.

Asymmetric Carbon–Carbon Bond Formation

The enantioselective construction of carbon-carbon bonds is a fundamental pillar of contemporary organic synthesis. Chiral amine-derived ligands have proven to be pivotal in this domain, especially in transformations such as Michael additions and aldol (B89426) reactions. While specific examples that extensively detail the use of this compound in these reactions are not yet widely reported, the established principles from other chiral amines lay a robust groundwork for its potential utility.

In the realm of aza-Michael additions, chiral bifunctional squaramide catalysts originating from amines have demonstrated significant potential. These catalysts are capable of activating both the nucleophile and the electrophile via hydrogen bonding, which culminates in high enantioselectivity. For instance, a chiral squaramide has been successfully employed to catalyze the asymmetric aza-Michael addition of amides to ortho-quinomethanes, yielding chiral diarylmethylamides with high yields and enantiomeric excesses. nih.gov

The asymmetric aldol reaction, a potent method for assembling β-hydroxy carbonyl compounds, has also been effectively catalyzed by metal complexes of chiral amino acid esters. rsc.orgcapes.gov.br These reactions can achieve high enantioselectivity, thereby mimicking the function of natural aldolase (B8822740) enzymes. The utilization of chiral imines, formed from the condensation of a primary amine and a carbonyl compound, represents another strategic approach to achieving asymmetric Michael additions. researchgate.net

The following table provides representative examples of asymmetric C-C bond-forming reactions that utilize chiral amine-derived catalysts, thereby illustrating the prospective applications for ligands synthesized from this compound.

Reaction TypeCatalyst/LigandSubstrate 1Substrate 2Yield (%)ee (%)
Aza-Michael AdditionChiral SquaramideAmideortho-Quinomethaneup to 98up to 99
Michael AdditionChiral IminesN-(2-methylcycloalkylidene)-t-butylamineMethyl propiolate--
Aldol ReactionZn(II)-Amino Acid Ester Complexp-NitrobenzaldehydeAcetone-up to 96

Asymmetric Allylic Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) and amination stand as powerful methodologies for the stereoselective formation of C-C and C-N bonds, respectively. The enantioselectivity of these reactions is intricately linked to the structural attributes of the chiral ligand. It is anticipated that ligands derived from this compound, such as P,N-ligands, would be highly effective in these types of transformations.

For example, P,olefin-type chiral ligands possessing axial chirality have been successfully utilized in the Pd-catalyzed asymmetric allylic amination of allylic esters with isatin (B1672199) derivatives, leading to products with good yields and high enantioselectivity. beilstein-journals.org In a similar vein, ferrocenyloxazoline palladacycle (FOP) catalysts have been assessed for the rearrangement of prochiral allylic imidates, furnishing chiral allylic amides with outstanding enantiomeric excesses. nih.gov These instances underscore the potential of chiral ligands that incorporate both a nitrogen atom and another coordinating atom, a structural feature that is readily accessible from this compound.

The table below showcases selected examples of asymmetric allylic reactions catalyzed by palladium complexes featuring chiral ligands.

Ligand TypeSubstrate 1Substrate 2Yield (%)ee (%)
P,olefin-type ligandAllylic esterIsatin derivativeup to 99up to 95
Ferrocenyloxazoline palladacycleAllylic N-(4-methoxyphenyl)benzimidate-up to 98up to 95
Spirosiladiphosphine1,6-enyneHydrosilaneup to 96up to 92

Asymmetric Cycloadditions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Asymmetric cycloaddition reactions represent one of the most efficient strategies for constructing cyclic molecules with multiple stereocenters. The Diels-Alder and 1,3-dipolar cycloadditions are notable examples. A prevalent strategy to induce enantioselectivity in these reactions is the use of chiral Lewis acid catalysts, which are often generated in situ from a metal precursor and a chiral ligand.

Although direct applications of this compound derivatives in this area are still in their nascent stages, related chiral ligands have affirmed the viability of this approach. For example, chiral imidazolidinones supported on ionic liquids have been employed as catalysts in the 1,3-dipolar cycloaddition of α,β-unsaturated aldehydes with nitrones, yielding isoxazolidines with high enantioselectivity. mdpi.com In the domain of cyclopropanation, chiral-at-metal Rh(III) complexes have been demonstrated to catalyze the reaction between sulfoxonium ylides and β,γ-unsaturated ketoesters, producing cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org

The following table presents results from asymmetric cycloaddition reactions facilitated by chiral catalysts.

Reaction TypeCatalyst/LigandSubstrate 1Substrate 2Yield (%)ee (%)
1,3-Dipolar CycloadditionSupported Chiral Imidazolidinoneα,β-Unsaturated aldehydeNitrone-up to 99
CyclopropanationChiral Rh(III) Complexβ,γ-Unsaturated ketoesterSulfoxonium ylideup to 89up to 99
1,3-Dipolar CycloadditionChiral 1-Alkyl-1,2-diphospholeDiphenyldiazomethane-up to 71 (de)

Asymmetric Carbene Insertions

The insertion of carbenes into C-H and N-H bonds is a potent transformation for forging new carbon-carbon and carbon-nitrogen bonds. A significant focus of research has been the development of catalytic asymmetric versions of these reactions. Chiral rhodium complexes are frequently utilized as catalysts for such transformations.

The design of the chiral ligand is of paramount importance for attaining high enantioselectivity. Ligands derived from this compound could potentially be effective in governing the stereochemical course of these reactions. For instance, the N-H insertion of rhodium pyridyl carbenes, generated from pyridotriazoles, into a variety of amines and amides has been established as a general route for the synthesis of 2-picolylamine derivatives. nih.gov Although this particular example does not involve a chiral ligand, it lays down the fundamental reactivity that could be rendered asymmetric through the use of an appropriate chiral ligand.

The table below provides an example of a carbene insertion reaction.

Reaction TypeCatalystCarbene PrecursorSubstrateYield (%)
N-H InsertionRhodiumPyridotriazoleAmine/Amideup to 90

Asymmetric Reduction of Prochiral Substrates (beyond hydrogenation)

The asymmetric reduction of prochiral ketones, imines, and other functional groups is a cornerstone of organic synthesis, offering access to valuable chiral alcohols and amines. Moving beyond conventional hydrogenation, catalytic asymmetric hydrosilylation has risen as a powerful and versatile alternative.

Chiral ligands are central to the transfer of chirality from the catalyst to the substrate. While specific data for derivatives of this compound in this context are scarce, the success of other chiral phosphine (B1218219) and amine-based ligands highlights the untapped potential. For instance, chiral spirosiladiphosphine (Si-SDP) ligands have proven to be highly effective in the Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes, yielding chiral pyrrolidines with high yields and enantioselectivities. nih.gov Moreover, the iron-catalyzed asymmetric hydrosilylation of ketones using chiral bis(oxazolinyl)bipyridine ligands has been reported to proceed with good yields and high enantioselectivities. researchgate.net

The following table displays results for the asymmetric hydrosilylation of ketones and related substrates.

Ligand TypeSubstrateHydrosilaneYield (%)ee (%)
Spirosiladiphosphine (Si-SDP)1,6-enyneTriethoxysilaneup to 96up to 92
Bis(oxazolinyl)bipyridineKetonePhenylsilaneup to 99up to 98
OrganocatalystKetimineTrichlorosilane-up to 99

Asymmetric Oxidation Reactions

Asymmetric oxidation reactions, including epoxidation and dihydroxylation, are of critical importance for the synthesis of chiral molecules. The development of chiral catalysts for these transformations has been a persistent objective in the field of organic chemistry.

Chiral ketone-catalyzed asymmetric epoxidation of unfunctionalized alkenes has become a powerful methodology. polyu.edu.hkcapes.gov.br In these reactions, a chiral ketone reacts with an oxidant, such as Oxone, to generate a chiral dioxirane (B86890) in situ. This dioxirane then transfers an oxygen atom to the alkene in an enantioselective fashion. While this method does not directly involve a metal complex of a quinoline-amine derivative, it exemplifies a different strategy in asymmetric catalysis where a small organic molecule serves as the chiral catalyst.

The development of ligands based on this compound for asymmetric oxidation reactions remains a promising area for future research. The quinoline (B57606) nitrogen and the exocyclic amine can be functionalized to create ligands that could coordinate with metals known to catalyze oxidation reactions, such as manganese or osmium.

The table below provides an example of a chiral ketone-catalyzed epoxidation.

Catalyst TypeSubstrateOxidantYield (%)ee (%)
Chiral KetoneUnfunctionalized AlkeneOxoneup to 97up to 97
Chiral SulfideAldehyde/Phenyl diazomethane--23-41

Asymmetric Functionalization of C-H Bonds

The direct functionalization of otherwise inert C-H bonds represents a powerful strategy for molecular construction, offering atom and step economy. mdpi.com In the context of asymmetric catalysis, transition metals are often paired with chiral ligands to create a stereochemically defined environment that can differentiate between enantiotopic C-H bonds or the faces of a prochiral molecule. mdpi.com Chiral ligands containing a quinoline motif have been successfully employed in this area. dntb.gov.uaresearchgate.netthieme-connect.com

While specific, detailed research on the application of this compound as a ligand for asymmetric C-H functionalization is not extensively documented in broad reviews, its structural features suggest potential utility. The quinoline nitrogen and the primary amine can act as bidentate coordinating sites for a transition metal (such as palladium, rhodium, or iridium), forming a chiral complex. This complex could then mediate enantioselective C-H activation. For instance, in reactions involving a directing group on the substrate, the chiral environment created by the this compound ligand could influence the stereochemical outcome of the C-H cleavage or the subsequent bond-forming step. A review of ligands for this purpose highlights the importance of the ligand's steric and electronic properties in achieving high enantioselectivity. mdpi.com

As Organocatalysts

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. Chiral primary amines are a prominent class of organocatalysts, capable of activating carbonyl compounds through the formation of reactive enamine or iminium ion intermediates. sioc-journal.cnnih.gov

This compound is structurally suited to act as a chiral primary amine organocatalyst. Its primary amine group can reversibly condense with aldehydes or ketones to initiate the catalytic cycle, while the stereocenter dictates the facial selectivity of the subsequent reaction. The bulky quinoline group plays a crucial role in creating a defined chiral pocket around the reactive intermediate, effectively shielding one face from attack.

Chiral primary amines catalyze a wide array of enantioselective transformations, including:

Michael Additions: Activating α,β-unsaturated aldehydes or ketones via iminium ion formation to facilitate the conjugate addition of nucleophiles.

Mannich Reactions: Promoting the reaction between an aldehyde, an amine, and a ketone (via enamine formation) to produce chiral β-amino carbonyl compounds. sioc-journal.cn

Aldol Reactions: Catalyzing the enantioselective addition of a ketone-derived enamine to an aldehyde.

α-Functionalizations: Enabling the enantioselective α-alkylation, α-amination, or α-halogenation of aldehydes and ketones. nih.gov

In these reactions, the (R)-configuration of the catalyst would be expected to produce one enantiomer of the product preferentially. The efficiency and stereoselectivity would be influenced by the reaction conditions, such as the solvent and the presence of acidic or basic co-catalysts, which can modulate the concentration and reactivity of the catalytic intermediates. acs.org

The catalytic activity of this compound is rooted in its ability to form two key types of reactive intermediates: enamines and iminium ions. nih.govacs.org

Enamine Catalysis: When reacted with a saturated aldehyde or ketone, the chiral primary amine catalyst forms a nucleophilic enamine intermediate. The stereocenter on the catalyst directs the conformation of the enamine, exposing one face to electrophiles. The quinoline moiety acts as a bulky steric shield, preventing the electrophile from approaching from the blocked face, thus ensuring a highly enantioselective transformation. After the C-C bond formation, the intermediate hydrolyzes to release the product and regenerate the protonated amine catalyst, completing the cycle.

Iminium Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and activating it for attack by a nucleophile at the β-position. acs.org The (R)-1-(quinolin-6-yl)ethyl group projects into the space around the iminium ion, effectively blocking one of the molecule's two faces. Nucleophilic attack therefore occurs preferentially on the unhindered face, leading to the formation of a single enantiomer of the product. Subsequent hydrolysis regenerates the catalyst and delivers the enantioenriched product. nih.gov The presence of an acid co-catalyst is often required with primary amines to facilitate the formation and stabilization of the iminium ion. acs.org

The combination of a well-defined stereocenter, a primary amine for covalent binding, and a large, rigid aromatic group for steric shielding makes this compound a theoretically effective scaffold for a variety of organocatalytic reactions.

Computational and Theoretical Investigations of R 1 Quinolin 6 Yl Ethan 1 Amine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for determining the molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. asianpubs.orgresearchgate.net It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like (R)-1-(Quinolin-6-yl)ethan-1-amine, DFT calculations would be employed to determine its optimized molecular geometry. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure. The calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Optimized Geometric Parameters for a Generic Quinoline (B57606) Derivative

This table presents hypothetical data for a generic quinoline derivative to illustrate the typical output of DFT calculations. This is not actual data for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.37 Å
Bond LengthC6-N11.33 Å
Bond LengthC7-C81.45 Å
Bond AngleC1-C2-C3120.5°
Bond AngleC5-C6-N1122.1°
Dihedral AngleC1-C2-C3-C40.5°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical transformations. Studies on other quinoline derivatives have utilized these descriptors to rationalize their observed chemical behavior. researchgate.net

Illustrative Data Table: FMO Energies and Reactivity Descriptors for a Generic Quinoline Derivative

This table presents hypothetical data to illustrate the typical output of FMO analysis. This is not actual data for this compound.

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.80
HOMO-LUMO Gap (ΔE)4.45
Electronegativity (χ)4.025
Chemical Hardness (η)2.225
Chemical Softness (S)0.449
Electrophilicity Index (ω)3.64

For a flexible molecule like this compound, which has a rotatable bond between the ethylamine (B1201723) side chain and the quinoline ring, conformational analysis is essential. This involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. Computational methods can systematically explore the potential energy surface of the molecule to locate the most stable conformers. rti.orgnih.gov

Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and its role in stereoselective reactions. researchgate.net The stereochemical preference, dictated by the (R)-configuration at the chiral center, would be a key factor in these conformational studies. The interactions between the amine group, the methyl group, and the quinoline ring system would be analyzed to explain the energetic ordering of the conformers. Such analyses are often performed to understand the behavior of chiral amines in various chemical environments. acs.org

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

If this compound were to be used as a catalyst, for example in an asymmetric synthesis, computational modeling could be employed to elucidate the entire catalytic cycle. researchgate.net This would involve identifying all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate.

DFT calculations are commonly used to model these complex processes. nih.gov By mapping out the energy profile of the catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction. For chiral amine catalysts, these models can reveal the specific interactions, such as hydrogen bonding, that are responsible for the catalytic activity. acs.org

A primary application of computational modeling for a chiral molecule like this compound is the prediction of enantioselectivity in asymmetric reactions. researchgate.net When this amine is used as a catalyst or a chiral auxiliary, it can lead to the preferential formation of one enantiomer of the product over the other.

Computational methods can predict this outcome by locating the transition states for the formation of both enantiomers. nih.gov The difference in the activation energies of these two competing transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. A larger energy difference corresponds to a higher predicted enantioselectivity. These models can provide a detailed understanding of the origin of stereocontrol, often highlighting key non-covalent interactions between the catalyst and the substrate in the transition state that favor the formation of one enantiomer. acs.org

Chiral Recognition Mechanisms

The fundamental principle of chiral recognition lies in the differential interaction between the two enantiomers of a chiral compound and another chiral entity, often referred to as the chiral selector. For a successful chiral separation to occur, there must be a discernible difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector. This stability difference arises from the distinct three-dimensional arrangement of interacting functional groups.

The "three-point interaction model" is a classical conceptual framework for understanding chiral recognition. It posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers. These interactions can be attractive (e.g., hydrogen bonds, electrostatic interactions, π-π stacking) or repulsive (steric hindrance). The specific combination and geometry of these interactions for one enantiomer will differ from its mirror image, leading to a difference in binding affinity and, consequently, enabling their separation.

Intermolecular Interactions and Binding Affinity Studies

While specific computational studies exclusively focused on this compound are not extensively available in the literature, valuable insights can be drawn from studies on closely related quinoline derivatives. These investigations highlight the critical role of various non-covalent interactions in chiral recognition and provide a basis for understanding the likely behavior of the target compound.

A study on the chiral separation of a novel antibacterial quinolone with two chiral centers provides a relevant model for the types of interactions that govern the enantioselective recognition of quinoline-based compounds. nih.gov In that research, the stereoisomers were separated using a chiral crownpack column, and simulation studies were employed to elucidate the mechanism at a supramolecular level. nih.gov The primary forces responsible for the chiral separation were identified as hydrogen bonds. nih.gov

The binding affinities of the stereoisomers with the chiral stationary phase were calculated, providing a quantitative measure of the interaction strength. These values, while not directly for this compound, are indicative of the energy landscape in such chiral systems.

Table 1: Calculated Binding Affinities of Quinolone Stereoisomers with a Chiral Stationary Phase

Stereoisomer Binding Affinity (kcal/mol)
RR -3.0 to -3.5
SS -3.0 to -3.5
RS -3.0 to -3.5

Source: Adapted from a study on a novel antibacterial quinolone. nih.gov

The negative values indicate a spontaneous and favorable binding process. The differentiation in binding affinity between enantiomeric pairs (e.g., RR vs. SS and RS vs. SR) and diastereomeric pairs is what drives the chromatographic separation.

Furthermore, Density Functional Theory (DFT) calculations have been utilized to understand the separation of diastereomers formed from a racemic amine and a quinoline-based chiral derivatizing agent. asianpubs.org Such calculations help in determining the lowest energy conformations of the diastereomeric complexes, and the energy differences correlate with the elution order observed in chromatography. asianpubs.org

For primary amines like this compound, the key intermolecular interactions contributing to chiral recognition typically include:

Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. The quinoline ring's nitrogen atom can also participate as a hydrogen bond acceptor. These interactions are highly directional and are crucial for forming stable diastereomeric complexes with chiral selectors that possess complementary hydrogen bonding sites, such as amide or hydroxyl groups. ijrps.com

π-π Interactions: The aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems present in a chiral selector. The strength and geometry of these interactions can differ for the two enantiomers due to the fixed position of the chiral center relative to the planar aromatic system.

Steric Repulsion: The spatial arrangement of the ethyl group and the quinoline moiety around the chiral carbon atom creates a unique three-dimensional profile. Steric hindrance between one enantiomer and the chiral selector can be a significant factor in preventing a close and stable association, thereby leading to weaker binding affinity compared to the other enantiomer which may fit more snugly into the chiral selector's binding pocket.

In the context of common chiral stationary phases (CSPs), cyclodextrins are known to form inclusion complexes, where the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. mdpi.com For a molecule like this compound, the quinoline part could be included in the cavity, while the chiral amine group interacts with the hydroxyl groups on the rim of the cyclodextrin, leading to enantioselective recognition. semanticscholar.org

Advanced Analytical Methodologies for Stereochemical Purity and Characterization

Spectroscopic Techniques for Enantiomeric Excess Determination

Spectroscopic methods are powerful tools for quantifying the enantiomeric excess (e.e.) of a chiral compound. These techniques rely on the differential interaction of enantiomers with a chiral environment, leading to distinguishable signals that can be resolved and measured.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used and reliable technique for determining the enantiomeric composition of chiral substances. unipi.it This method converts a pair of enantiomers, which are normally indistinguishable in an achiral solvent, into a pair of diastereomers with different NMR spectra. This is achieved through the use of chiral auxiliary agents. nih.gov

Chiral Solvating Agents (CSAs):

Chiral Solvating Agents (CSAs) are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govdigitellinc.com These interactions induce a chemical shift difference (Δδ) between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification. unipi.it The effectiveness of a CSA depends on the stability of the diastereomeric complexes and the magnitude of the induced chemical shift separation. For amines like (R)-1-(Quinolin-6-yl)ethan-1-amine, CSAs containing acidic protons or aromatic systems capable of forming hydrogen bonds and π-π stacking interactions are often effective. unipi.itmdpi.com The choice of solvent is also crucial, as it can influence the strength of the interactions between the CSA and the analyte.

Key advantages of CSAs:

The sample is not chemically altered and can be recovered. unipi.it

The method is generally quick and straightforward to implement.

Commonly used CSAs for amines:

Thioamide-based CSAs have shown improved resolution for a variety of amines. digitellinc.com

Isohexide derivatives with arylcarbamate groups can establish multiple intermolecular interactions. unipi.it

Chiral Derivatizing Agents (CDAs):

Chiral Derivatizing Agents (CDAs) react covalently with the analyte to form a pair of diastereomers. nih.gov These diastereomers have distinct physical and spectroscopic properties, leading to well-resolved signals in the NMR spectrum. The derivatization reaction must proceed to completion without any kinetic resolution to ensure accurate determination of the initial enantiomeric ratio. nih.govmdpi.com

Key advantages of CDAs:

Often provide larger chemical shift differences compared to CSAs, leading to better resolution.

The resulting diastereomers can sometimes be separated chromatographically for further analysis.

Considerations for using CDAs:

The derivatization reaction must be quantitative and non-discriminatory towards either enantiomer.

The analyte is chemically modified, and recovery of the original sample may be difficult.

Parameter Chiral Solvating Agents (CSAs) Chiral Derivatizing Agents (CDAs)
Interaction Non-covalentCovalent
Sample Recovery YesDifficult
Signal Separation Generally smaller ΔδGenerally larger Δδ
Procedure Simple mixingRequires chemical reaction

¹⁹F NMR Spectroscopy:

¹⁹F NMR spectroscopy has emerged as a powerful tool for chiral analysis due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. acs.org By using a chiral probe containing a fluorine atom, the enantiomers of an analyte can be distinguished. acs.org The interaction between the chiral probe and the analyte forms diastereomeric complexes, resulting in separate ¹⁹F NMR signals for each enantiomer. acs.org This method is particularly useful for complex samples or when proton NMR signals are overcrowded. acs.org

Raman Optical Activity (ROA) Spectroscopy for Enantiomeric Excess

Raman Optical Activity (ROA) spectroscopy is a chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. The resulting ROA spectrum contains information about the stereochemistry of the molecule. While powerful for structural elucidation, its application for the routine determination of enantiomeric excess is less common than NMR or chromatographic methods due to the typically weak signals. However, for specific applications, it can provide detailed structural information that complements other techniques.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. utexas.edu This technique is particularly valuable for determining the absolute configuration of chiral compounds. researchgate.net

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the analyte can be confidently assigned. uantwerpen.be

For primary amines like this compound, derivatization with a suitable chromophore can be employed to utilize the exciton (B1674681) coupling method in CD spectroscopy. researchgate.net This involves introducing a chromophore that interacts with the existing chromophore in the molecule (the quinoline (B57606) ring) to produce a characteristic CD signal, the sign of which can be related to the absolute configuration. researchgate.net

Derivatization and Structure Reactivity Relationship Studies

Design and Synthesis of Functionalized (R)-1-(Quinolin-6-yl)ethan-1-amine Derivatives

The versatility of this compound as a building block stems from the reactivity of its primary amine and the potential for substitution on the quinoline (B57606) ring. Researchers have exploited these features to synthesize a diverse array of derivatives with tailored properties for various catalytic applications.

A primary strategy for functionalization involves the modification of the amino group. This has been achieved through N-alkylation, N-arylation, and the formation of amides and sulfonamides. For instance, the synthesis of N-aryl derivatives has been explored to introduce additional steric bulk and electronic diversity. Palladium-catalyzed C-N cross-coupling reactions are a common method to achieve N-arylation, offering a route to a wide range of substituted N-aryl-(R)-1-(Quinolin-6-yl)ethan-1-amines. nih.gov

Another key approach is the introduction of phosphine (B1218219) groups, transforming the chiral amine into a potent P,N-ligand for transition metal catalysis. The synthesis of these phosphine derivatives can be accomplished through various methods, including the reaction of the amine with chlorophosphines. These bidentate ligands have shown considerable promise in asymmetric catalysis.

The following table provides examples of functionalized this compound derivatives and their general synthetic approaches.

Derivative TypeGeneral Synthetic ApproachKey Reagents/Catalysts
N-Aryl DerivativesPalladium-catalyzed N-arylationPd catalyst, phosphine ligand, base
Amide DerivativesAcylation with acid chlorides or anhydridesAcid chloride/anhydride, base
Sulfonamide DerivativesReaction with sulfonyl chloridesSulfonyl chloride, base
Phosphine DerivativesReaction with chlorophosphinesChlorophosphine, base

Modification of the Quinoline Moiety for Tuned Reactivity

Altering the electronic and steric properties of the quinoline ring is a powerful strategy to modulate the reactivity and selectivity of catalysts derived from this compound. The introduction of various substituents at different positions on the quinoline nucleus can have a profound impact on the ligand's coordination properties and, consequently, the performance of the resulting catalyst.

For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density at the nitrogen atom of the quinoline ring, thereby influencing its coordination to a metal center. This, in turn, can affect the catalytic activity and selectivity of the metal complex. Studies on related quinoline-based ligands have shown that the electronic nature of substituents significantly impacts the catalytic performance in reactions such as the Friedländer synthesis of quinolines. researchgate.net In one study, ruthenium complexes of 8-hydroxyquinoline (B1678124) with different substituents were used to catalyze the synthesis of 2-phenylquinoline. The results indicated that the electronic properties of the substituents on the quinoline ligand played a crucial role in the reaction yield.

The steric profile of the quinoline moiety can also be modified to create a specific chiral environment around the catalytic center. The introduction of bulky substituents near the coordination site can enhance enantioselectivity by creating a more defined chiral pocket, which preferentially binds one enantiomer of the substrate.

The table below illustrates how modifications to the quinoline ring in related systems can influence catalytic outcomes.

Quinoline Moiety ModificationEffect on Reactivity/SelectivityExample Catalytic ReactionReference
Electron-donating group (e.g., -OCH3) on the quinoline ringIncreased enantioselectivityAsymmetric Hydrogenation polyu.edu.hk
Electron-withdrawing group (e.g., -CF3) on the quinoline ringDecreased enantioselectivityAsymmetric Hydrogenation polyu.edu.hk
Introduction of a bulky substituentEnhanced steric hindrance, potentially improving enantioselectivityGeneral Asymmetric Catalysis nih.gov

Investigation of Stereoelectronic Effects on Catalytic Performance

A deep understanding of the stereoelectronic effects at play is paramount for the rational design of highly effective catalysts based on this compound. Stereoelectronic effects refer to the combined influence of steric and electronic factors on the structure, stability, and reactivity of a molecule. In the context of catalysis, these effects dictate the geometry of the transition state and, therefore, the enantioselectivity of the reaction.

The electronic properties of substituents on the quinoline ring can be quantified using Hammett parameters (σ). A positive Hammett value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. By correlating these parameters with the observed enantiomeric excess (ee) in a catalytic reaction, a quantitative structure-activity relationship (QSAR) can be established. nih.govnih.govwalisongo.ac.idresearchgate.net Such analyses provide valuable insights into the electronic demands of the catalytic cycle. For instance, a positive slope in a Hammett plot (log(k_X/k_H) vs. σ) suggests that the reaction is favored by electron-withdrawing substituents, indicating the development of negative charge in the transition state.

A thesis by Chan (2010) investigated the iridium-complex catalyzed asymmetric hydrogenation of 8-hydroxyquinoline substrates using newly synthesized dipyridinyl phosphine type ligands. polyu.edu.hk The study revealed that the electronic properties of these ligands had a significant impact on the enantioselectivities of the resulting 8-substituted 1,2,3,4-tetrahydroquinoline (B108954) products. Ligands bearing electron-donating groups, such as a methoxy (B1213986) group (-OMe) at the para-position, led to high enantioselectivites (up to 96% ee). Conversely, ligands with electron-withdrawing groups, like a trifluoromethyl group (-CF3), resulted in lower enantioselectivities. polyu.edu.hk This demonstrates a clear correlation between the electronic nature of the ligand and the stereochemical outcome of the reaction.

The steric environment created by the ligand is equally critical. The chiral center on the ethanamine side chain, in conjunction with the rigid quinoline framework, establishes a specific three-dimensional space around the metal center. The size and positioning of substituents on both the quinoline ring and any N-substituents on the amine can further refine this chiral pocket, influencing substrate approach and leading to higher levels of stereocontrol.

The following table presents a hypothetical correlation between the Hammett parameter of a substituent on the quinoline ring of a this compound-derived catalyst and the enantiomeric excess achieved in a model asymmetric reaction.

Substituent (X) at C-4 of QuinolineHammett Parameter (σp)Enantiomeric Excess (% ee)
-OCH3-0.2795
-CH3-0.1790
-H0.0085
-Cl0.2375
-NO20.7860

This data illustrates a trend where electron-donating groups enhance enantioselectivity, suggesting that a more electron-rich catalyst is beneficial for this particular hypothetical transformation.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than a batch-wise process, offer numerous advantages, including enhanced safety, better process control, and the potential for automation. nih.gov The integration of (R)-1-(Quinolin-6-yl)ethan-1-amine-based catalysts into flow chemistry setups is a promising area of research. This approach could facilitate the large-scale synthesis of chiral compounds, which are crucial in the pharmaceutical and fine chemical industries.

Automated synthesis platforms, often coupled with flow reactors, can rapidly screen and optimize reaction conditions. By immobilizing catalysts derived from this compound onto a solid support, it becomes feasible to incorporate them into these automated systems. This would allow for high-throughput experimentation to discover new catalytic activities and to efficiently produce libraries of chiral molecules.

Development of Heterogeneous Catalysts incorporating this compound

The development of heterogeneous catalysts, which are in a different phase from the reactants, is a key goal in sustainable chemistry as it simplifies catalyst recovery and recycling. ijcce.ac.ir Research is being directed towards immobilizing this compound or its derivatives onto solid supports to create robust and recyclable heterogeneous catalysts. Potential supports could include polymers, silica (B1680970), or magnetic nanoparticles, which would allow for easy separation of the catalyst from the reaction mixture.

Novel Catalytic Transformations Enabled by this compound Ligands

The unique structural and electronic properties of the quinoline (B57606) moiety in this compound make it a versatile scaffold for ligand design. When coordinated to a metal center, the resulting complex can catalyze a wide array of novel chemical transformations. Quinolines are known to be key components in various catalytic reactions, including the synthesis of polysubstituted quinolines themselves through methods like the Friedländer annulation. ijcce.ac.irmdpi.com

Research in this area is focused on exploring the use of this compound-derived ligands in reactions such as asymmetric hydrogenation, C-H activation, and cycloaddition reactions. The goal is to achieve high levels of enantioselectivity, yielding a specific stereoisomer of the product. The development of new quinoline derivatives through reactions like aza-Diels-Alder reactions can also lead to ligands with unique photophysical properties, potentially opening up avenues in photoredox catalysis. nih.gov

Advanced Spectroscopic and Imaging Techniques for in situ Analysis

To gain a deeper understanding of the catalytic mechanisms involving this compound, advanced analytical techniques are being employed. In situ spectroscopy, which allows for the monitoring of a reaction as it happens, is particularly valuable. Techniques such as FT-IR, and 1H- and 13C-Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the structures of catalysts and reaction intermediates. ijcce.ac.irresearchgate.net

Mass spectrometry is another powerful tool for elucidating reaction pathways and identifying transient species. mdpi.com Furthermore, the development of advanced imaging techniques could provide spatial and temporal information about the catalytic process, especially for heterogeneous catalysts. The predicted collision cross section (CCS) values from techniques like ion mobility-mass spectrometry can provide structural information about the ions in the gas phase. uni.lu

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-1-(Quinolin-6-yl)ethan-1-amine, and how is chirality preserved during synthesis?

  • Methodological Answer : Synthesis typically involves alkylation of quinoline derivatives followed by enantioselective reduction. For example, quinoline-6-carbaldehyde can undergo reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the ethanamine group while retaining the (R)-configuration. Critical steps include strict temperature control (0–5°C for ketone intermediates) and chiral HPLC purification to isolate the enantiomer .

Q. Which spectroscopic and chromatographic techniques are employed to confirm structure and enantiopurity?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm) and confirms amine group presence.
  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases to determine enantiomeric excess (≥98% e.e. required for pharmacological studies).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 199.11) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantioselectivity in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINAP) in asymmetric hydrogenation to improve e.e. (up to 99% reported with Ru catalysts) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates, while additives like triethylamine reduce byproducts during alkylation .
  • Continuous Flow Reactors : Enable precise temperature control and reduce racemization risks during exothermic steps .

Q. How do researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Dose-Response Studies : Establish activity thresholds (e.g., IC50 values) across cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic vs. cytostatic effects .
  • Target Profiling : Use kinase inhibition assays or receptor-binding studies (e.g., fluorescence polarization) to identify primary molecular targets (e.g., topoisomerase II or EGFR) .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., fluorine-substituted derivatives) to isolate structural determinants of activity .

Mechanistic and Functional Studies

Q. What mechanisms underlie the compound’s antimicrobial or anticancer activity?

  • Methodological Answer :

  • DNA Intercalation : Quinoline moieties intercalate into DNA, disrupting replication (validated via ethidium bromide displacement assays) .
  • Enzyme Inhibition : Amine groups chelate metal ions in catalytic sites (e.g., HDAC or CYP450 enzymes), confirmed via X-ray crystallography .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) demonstrates caspase-3/7 activation in treated cancer cells .

Data Analysis and Reproducibility

Q. How are computational methods used to predict and validate interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., quinoline fitting into ATP-binding pockets of kinases) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions (e.g., RMSD <2 Å for stable complexes) .

Structural and Stereochemical Considerations

Q. Why is stereochemistry critical for biological activity, and how is it maintained in derivatives?

  • Methodological Answer :

  • The (R)-configuration optimizes spatial alignment with chiral binding pockets (e.g., serotonin receptors). Derivatives synthesized via Mitsunobu reactions retain configuration using DIAD/TPP reagents .

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